molecular formula C8H16O3Si B1585851 Methyl 3-trimethylsiloxy-2-butenoate CAS No. 62269-44-7

Methyl 3-trimethylsiloxy-2-butenoate

Cat. No. B1585851
CAS RN: 62269-44-7
M. Wt: 188.3 g/mol
InChI Key: OQNKCUVOGBTGDJ-UHFFFAOYSA-N
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Description

“Methyl 3-trimethylsiloxy-2-butenoate” is a chemical compound with the molecular formula C8H16O3Si . It is used as a mild and efficient silylating agent . It is also a starting material to 1-methoxy-1,3-bis(trimethylsiloxy)butadiene, a diene for Diels-Alder reactions, and an equivalent of the dianion of methyl acetoacetate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-trimethylsiloxy-2-butenoate” is based on its molecular formula, C8H16O3Si . The average mass of the molecule is 188.296 Da, and the monoisotopic mass is 188.086868 Da .


Physical And Chemical Properties Analysis

“Methyl 3-trimethylsiloxy-2-butenoate” has a refractive index of n20/D 1.447, a boiling point of 43-45°C at 0.3 mmHg, and a density of 0.966 g/mL at 20°C . The compound is technical grade with an assay of approximately 86% (trans + 10% cis) .

Scientific Research Applications

Synthesis of Higher Monosaccharides

Methyl 3-trimethylsiloxy-2-butenoate is used in the elongation of aldehydo sugars, particularly in the formation of γ-C-glycosylated butenolides with high diastereoselection. These butenolides are crucial homochiral candidates manipulated into higher carbon sugars (Casiraghi et al., 1990).

Synthesis of Antitumor Agents

It has been utilized in the synthesis of Geiparvarin, an antitumor agent. The process involves acylation of a derivative of Methyl 3-trimethylsiloxy-2-butenoate, further leading to the formation of Geiparvarin in a two-step process (Sakai et al., 1984).

Organic Synthesis and Reactions

The compound plays a role in various organic synthesis reactions. For instance, it's involved in reactions with benzaldehyde leading to the formation of γ-substituted products with high yield (Bellassoued et al., 1988). Additionally, it is used in silicon-directed selective gamma substitution of α,β-unsaturated esters (Albaugh-Robertson & Katzenellenbogen, 1982).

Improved Synthesis Techniques

This compound has been employed to improve the synthesis of other compounds like (E)-4-bromo-3-methyl-2-butenoic acid, showcasing its utility in enhancing overall yield and efficiency of synthesis processes (Fen-er, 2005).

Synthesis of Substituted Phenols

It's involved in the synthesis of substituted phenols and salicylates, with potential applications in producing phenols by decarboxylation (Chan & Brownbridge, 1981).

Reactions with Orthocarboxylic Esters and Acetals

Methyl 3-trimethylsiloxy-2-butenoate reacts with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids, leading to the formation of various compounds useful in chemical synthesis (Asaoka et al., 1979).

Catalytic and Synthetic Chemistry

It's used in the synthesis of organosilicon compounds, demonstrating its utility in catalytic processes and the creation of new compounds with vinylic functionality (Kujawa-Welten & Marciniec, 2002).

Development of Antioxidants and Polymerization Inhibitors

In a thermodynamic and kinetic study, a compound derived from Methyl 3-trimethylsiloxy-2-butenoate demonstrated potential as a moderately efficient antioxidant and polymerization inhibitor (Lucarini et al., 2001).

Safety And Hazards

When handling “Methyl 3-trimethylsiloxy-2-butenoate”, it is recommended to use explosion-proof electrical, ventilating, and lighting equipment. Only non-sparking tools should be used, and precautionary measures against static discharge should be taken . Protective gloves, clothing, eye protection, and face protection should be worn . If the compound comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water or showered .

properties

IUPAC Name

methyl (E)-3-trimethylsilyloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNKCUVOGBTGDJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyloxy)crotonic Acid Methyl Ester

CAS RN

62269-44-7, 26767-00-0
Record name Methyl 3-[(trimethylsilyl)oxy]-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of freshly fused ZnCl2 (1.1 g) and triethylamine (86 mL, 0.62 mol) was stirred for 1 h at room temperature. Methyl acetoacetate (40 mL, 0.37 mol) in benzene (80 mL) was added dropwise, followed by chlorotrimethylsilane (90 mL, 0.72 mol). The mixture was stirred overnight at 40° C. After cooling, ether (500 mL) was added. The mixture was stirred for 1 h and filtered through celite. Volatiles were removed in vacuo. Hexanes (200 mL) were added to the residue which was filtered through celite once again. The filtrate was concentrated to dryness and the residue was distilled through a vigreux column at 79°-82° C. (1.2 mm) to afford 57.6 g (83%) of 1 as a clear oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Four
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CW am Ende, Z Zhou, KA Parker - Journal of the American …, 2013 - ACS Publications
… Iodination of the well-known diester 11 (7) (two steps from methyl 3-trimethylsiloxy-2-butenoate) by application of the iodine/periodic acid protocol of Hathaway (8) provided the …
Number of citations: 44 pubs.acs.org
Z Chen, M Pitchakuntla, Y Jia - Natural product reports, 2019 - pubs.rsc.org
… could be readily prepared from methyl 3-trimethylsiloxy-2-butenoate in two steps. Iodination of … requires only 14 steps from commercially available methyl 3-trimethylsiloxy-2-butenoate. …
Number of citations: 82 pubs.rsc.org
SP Rannard, NC Billingham, SP Armes… - European polymer …, 1993 - Elsevier
… It was purified by passing through a basic alumina column, followed by treatment with methyl3-trimethylsiloxy-2-butenoate and tetrabutylammonium fluoride in acetonitrile, as described …
Number of citations: 63 www.sciencedirect.com
M Couturier, P Brassard - Synthesis, 1994 - thieme-connect.com
… Trimethylsilyl 2-Methy]-3-trimethylsiloxy-2-butenoate: As in the preceeding procedure, a mixture of methyl 2-methyl3-trimethylsiloxy-2-butenoate (10.1 g, 50 mmol), Nal 22.5 g, 150 mmol)…
Number of citations: 10 www.thieme-connect.com
TA Dyakonov, B Huang, A Hamoudi, DH Burns… - European Polymer …, 2000 - Elsevier
… to GTP, others have found the need for elaborate purification schemes involving passage of BMA through activated alumina and distillation from methyl-3-trimethylsiloxy-2-butenoate (…
Number of citations: 12 www.sciencedirect.com
J Mykytiuk, SP Armes, NC Billingham - Polymer Bulletin, 1992 - Springer
… It was purified by passing through a column containing a mixture of neutral and basic alumina, followed by treatment with methyl-3-trimethylsiloxy-2-butenoate (Fluka) and …
Number of citations: 51 link.springer.com
N Tibrewal - 2013 - uknowledge.uky.edu
Gilvocarcin V (GV) belongs to the angucycline class of antibiotics that possesses remarkable anticancer and antibacterial activities with low toxicity. Gilvocarcin exhibits its light induced …
Number of citations: 3 uknowledge.uky.edu
M Lennartz, M Sadakane, E Steckhan - Tetrahedron, 1999 - Elsevier
… 4i was synthesized according to method A using 0.39 ml of methyl 3-trimethylsiloxy-2-butenoate as nucleophile. Only the major 2,3-cis-diastereomer could be isolated and characterized …
Number of citations: 38 www.sciencedirect.com
S Louwrier, M Ostendorf, A Boom, H Hiemstra… - Tetrahedron, 1996 - Elsevier
… For initial screening experiments methyl 3-trimethylsiloxy-2-butenoate (12) was selected, which is commercially available as a technical 90:10 mixture of E and Z-isomers. Scheme 3 …
Number of citations: 80 www.sciencedirect.com
S Lin, X Leng, X Wang, S Huang - 2015 2nd International …, 2015 - atlantis-press.com
… To a solution of 4 (49.0 mg, 0.208mmol) in 1.0 mL of CH2C12 were added at -78oC methyl-3-trimethylsiloxy-2-butenoate 5 (50 μL, 0.26 mmol) and TMSOTf (42 μL, 0.23 mmol), and the …
Number of citations: 0 www.atlantis-press.com

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